Cas no 2176477-24-8 ((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate)

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate structure
2176477-24-8 structure
Productnaam:(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate
CAS-nummer:2176477-24-8
MF:C49H51NO14
MW:877.927555322647
CID:5689524

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate
    • Inchi: 1S/C49H51NO14/c1-26-33(61-45(56)39-37(30-17-11-8-12-18-30)50-43(62-39)31-19-13-9-14-20-31)24-49(57)42(63-44(55)32-21-15-10-16-22-32)40-47(7,41(54)38(60-28(3)52)36(26)46(49,5)6)34(59-27(2)51)23-35-48(40,25-58-35)64-29(4)53/h8-22,33-35,37-40,42,57H,23-25H2,1-7H3/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
    • InChI-sleutel: QLDFXDYHJMUJCI-XOVTVWCYSA-N
    • LACHT: O1[C@@H](C(O[C@H]2C[C@]3(O)C(C)(C)C(=C2C)[C@@H](OC(C)=O)C(=O)[C@]2(C)[C@@H](OC(C)=O)C[C@]4([H])[C@](OC(C)=O)([C@@]2([H])[C@@H]3OC(=O)C2=CC=CC=C2)CO4)=O)[C@H](C2=CC=CC=C2)N=C1C1=CC=CC=C1

Experimentele eigenschappen

  • Dichtheid: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Kookpunt: 888.6±65.0 °C(Predicted)
  • pka: 12.32±0.70(Predicted)

Artikelen aanbevelen

Aanbevolen leveranciers
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited